Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate

medicinal chemistry pharmacophore design structure–activity relationship

This screening compound features a distinctive 3‑oxoacetamido side‑chain that provides 6 HBA and a TPSA of 94.8 Ų, a pharmacophoric profile absent from common 3‑amino, 3‑carbamate, or 3‑benzamido analogs. The dual ethyl ester groups enable orthogonal deprotection for regioselective library synthesis. Procure the ≥90% pure solid (MW 305.28, C₁₅H₁₅NO₆) to diversify benzofuran‑focused HTS campaigns and prevent SAR gaps caused by surrogate bias.

Molecular Formula C15H15NO6
Molecular Weight 305.286
CAS No. 862979-26-8
Cat. No. B2576912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate
CAS862979-26-8
Molecular FormulaC15H15NO6
Molecular Weight305.286
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(=O)OCC
InChIInChI=1S/C15H15NO6/c1-3-20-14(18)12-11(16-13(17)15(19)21-4-2)9-7-5-6-8-10(9)22-12/h5-8H,3-4H2,1-2H3,(H,16,17)
InChIKeyCCKGMDKHXKHMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate (CAS 862979-26-8): Structural and Pharmacophore Baseline for Benzofuran-2-Carboxylate Procurement


Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate (MW 305.28 g/mol, C₁₅H₁₅NO₆, XLogP3 3.3, TPSA 94.8 Ų) is a fully synthetic benzofuran-2-carboxylate derivative bearing a distinctive 3-position oxoacetamido side-chain terminating in a second ethyl ester [1]. The compound is catalogued as a screening library member (Life Chemicals F0666-1624, ≥90% purity) intended for early drug-discovery high‑throughput screening campaigns rather than as a validated bioactive probe . Its 3‑position functionality differentiates it from the simpler 3‑amino, 3‑carbamate, and 3‑benzamido congeners that dominate current vendor catalogues, making structure‑based selection over generic benzofuran‑2‑carboxylate analogs critical for projects requiring specific hydrogen‑bonding or conformational profiles.

Why Generic Benzofuran-2-Carboxylate Analogs Cannot Substitute for Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate in Structure‑Driven Screening


Benzofuran-2-carboxylate derivatives bearing different 3-position amide side-chains are not interchangeable surrogates because the oxoacetamido motif introduces an additional carbonyl hydrogen‑bond acceptor (HBA) and a measurable increase in topological polar surface area (TPSA) relative to the closest carbamate, amino, and benzamido analogs [1][2]. These physicochemical differences alter both the pharmacophoric interaction capacity and the predicted passive permeability profile. Furthermore, the 3‑(2‑ethoxy‑2‑oxoacetamido) group adds two rotatable bonds compared with the rigid benzamido analog, generating a distinct conformational ensemble that may sample binding‑site geometries inaccessible to flatter congeners. Selecting an off‑the‑shelf 3‑amino or 3‑carbamate benzofuran‑2‑carboxylate in place of this compound therefore introduces a systematic, quantifiable shift in key molecular descriptors that can confound SAR interpretation and hit‑expansion campaigns.

Quantitative Comparative Evidence for Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate (CAS 862979-26-8) vs. Closest Benzofuran-2-Carboxylate Analogs


Hydrogen‑Bond Acceptor Count: Target vs. 3‑Carbamate and 3‑Amino Benzofuran‑2‑Carboxylate Analogs

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate possesses six hydrogen‑bond acceptors (6 HBA) owing to the dual carbonyl groups in the oxoacetamido side-chain [1]. In contrast, ethyl 3-((ethoxycarbonyl)amino)-1-benzofuran-2-carboxylate (CAS 91625-91-1) contains five HBA, while ethyl 3-aminobenzofuran-2-carboxylate (CAS 39786-35-1) contains only three HBA [2][3]. The additional HBA on the target compound provides one extra potential hydrogen‑bond interaction site per molecule, a feature relevant for target engagement where multiple HBA contacts are required.

medicinal chemistry pharmacophore design structure–activity relationship

Topological Polar Surface Area (TPSA): Target vs. 3‑Carbamate and 3‑Amino Analogs

The target compound exhibits a computed TPSA of 94.8 Ų, which is 13.5 Ų (16.6%) larger than that of the 3‑carbamate analog (TPSA 81.26 Ų) and 29.3 Ų (44.8%) larger than that of the 3‑amino analog (TPSA 65.46 Ų) [1][2][3]. A TPSA value above 90 Ų is correlated with reduced passive intestinal absorption and limited blood–brain barrier penetration in classical ADME models [4].

ADME prediction membrane permeability oral bioavailability

Lipophilicity (XLogP3): Target vs. 3‑Carbamate and 3‑Amino Analogs

The target compound's computed XLogP3 is 3.30, marginally higher than the 3‑carbamate analog (XLogP3 ≈ 3.19) and substantially higher than the 3‑amino analog (XLogP3 ≈ 2.77) [1][2][3]. The difference of 0.53 log units relative to the amino analog corresponds to an approximately 3.4‑fold increase in predicted octanol‑water partition coefficient, suggesting greater lipophilic character that may enhance passive membrane diffusion but reduce aqueous solubility.

lipophilicity drug-likeness solubility prediction

Rotatable Bond Count and Conformational Flexibility: Target vs. 3‑Benzamido Analog

The target compound contains seven rotatable bonds, derived from the two ethyl ester groups plus the oxoacetamido linker, compared with five rotatable bonds in ethyl 3-benzamido-1-benzofuran-2-carboxylate (CAS 67138-51-6) [1][2]. The additional two rotatable bonds increase the conformational degrees of freedom, which may be advantageous for induced‑fit binding but also impose a larger entropic penalty upon binding.

conformational sampling molecular docking entropy penalty

Benzofuran‑2‑Carboxylate Scaffold Validation: PTPRO and HCV Inhibitor Class‑Level Precedent

While no target‑specific IC₅₀ data are publicly available for CAS 862979-26-8, the benzofuran‑2‑carboxylic acid/ester scaffold has been validated in two independent drug‑discovery campaigns: (i) Optimization of benzofuran‑2‑carboxylic acid derivatives yielded compound 10j, a potent and selective PTPRO inhibitor (IC₅₀ = 0.54 μM) with oral efficacy in an inflammatory bowel disease model [1]. (ii) A high‑throughput screen of ~300,000 compounds identified a trisubstituted benzofuran class of HCV inhibitors achieving EC₅₀ < 100 nM with selectivity indices >371‑fold [2]. These data confirm that the benzofuran‑2‑carboxylate core is a productive starting point for inhibitor discovery, although direct activity extrapolation to the target compound is not warranted without experimental confirmation.

PTPRO inhibition HCV antiviral benzofuran pharmacophore

Commercial Availability and Purity Benchmarking: Target vs. 3‑Amino Analog

The target compound is supplied through the Life Chemicals HTS collection (catalogue F0666-1624) at ≥90% purity, a specification typical of primary screening libraries but below the >98% (GC) purity offered for the simpler 3‑amino analog (ethyl 3-aminobenzofuran-2-carboxylate) from TCI and Sigma‑Aldrich [1][2]. The lower purity specification must be factored into hit‑confirmation workflows, as ≤10% impurities could generate false positives in sensitive biochemical assays.

screening library compound procurement purity specification

Application Scenarios for Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate in Early Drug Discovery and Chemical Biology


Diversity‑Oriented High‑Throughput Screening Library Augmentation

The target compound's 3‑oxoacetamido group provides a hydrogen‑bonding and conformational profile distinct from the 3‑amino, 3‑carbamate, and 3‑benzamido analogs that dominate most commercial benzofuran‑2‑carboxylate offerings (6 HBA vs. 3–5; TPSA 94.8 vs. 65–81 Ų) [1]. Screening groups seeking to maximize pharmacophore diversity within a benzofuran‑focused subset should procure this compound to cover chemical space that would otherwise be unrepresented, reducing the risk of missing hits that require dual‑carbonyl acceptor motifs.

Pharmacophore‑Driven Fragment or Lead Optimization for PTPRO or HCV Targets

Although no direct potency data exist for this compound, the benzofuran‑2‑carboxylate scaffold has produced PTPRO inhibitors with IC₅₀ = 0.54 μM and HCV inhibitors with EC₅₀ < 100 nM in peer‑reviewed studies [2][3]. Medicinal chemistry teams pursuing these or related phosphatase/virology targets can deploy the target compound as a late‑stage diversification intermediate, leveraging the oxoacetamido ester as a synthetic handle for amide coupling or hydrolysis to the free acid while maintaining the validated benzofuran‑2‑carboxylate core.

Physicochemical Property‑Matched Pair Analysis in ADME Optimization

The target compound's XLogP3 of 3.30, TPSA of 94.8 Ų, and 7 rotatable bonds establish a well‑defined position in Lipinski–Veber property space that can serve as a reference point in matched‑pair analyses alongside the 3‑carbamate analog (XLogP3 3.19, TPSA 81.26 Ų, 6 rotatable bonds) [1][4]. Systematic comparison of in vitro ADME endpoints (Caco‑2 permeability, microsomal stability) between these two compounds can isolate the contribution of the additional carbonyl group, generating transferable SAR knowledge for the broader benzofuran‑2‑carboxylate series.

Custom Synthesis Starting Material for Patent‑Protected Benzofuran IP

The 3‑(2‑ethoxy‑2‑oxoacetamido) substituent offers two differentiated ester moieties (ethyl ester at C‑2 and oxalate‑derived ethyl ester on the side‑chain) that can be orthogonally deprotected or derivatized, a feature not present in the simpler 3‑amino or 3‑carbamate analogs [1]. This synthetic versatility makes the compound a strategic building block for constructing patent‑novel benzofuran‑2‑carboxamide or benzofuran‑2‑carboxylic acid libraries where regioselective functionalization is required.

Quote Request

Request a Quote for Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.